N-(4-ethoxyphenyl)-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide
CAS No.:
Cat. No.: VC15138881
Molecular Formula: C23H24FN3O4S2
Molecular Weight: 489.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H24FN3O4S2 |
|---|---|
| Molecular Weight | 489.6 g/mol |
| IUPAC Name | N-(4-ethoxyphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylthiophene-2-carboxamide |
| Standard InChI | InChI=1S/C23H24FN3O4S2/c1-2-31-18-9-7-17(8-10-18)25-23(28)22-21(11-16-32-22)33(29,30)27-14-12-26(13-15-27)20-6-4-3-5-19(20)24/h3-11,16H,2,12-15H2,1H3,(H,25,28) |
| Standard InChI Key | JUXKVWULGZLMGO-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC=C(C=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Identity
N-(4-Ethoxyphenyl)-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide (CAS: 1040634-91-0) has the molecular formula C₂₃H₂₄FN₃O₄S₂ and a molecular weight of 489.6 g/mol . Its IUPAC name, N-(4-ethoxyphenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylthiophene-2-carboxamide, reflects its three primary structural components:
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A thiophene ring substituted at the 2-position with a carboxamide group linked to a 4-ethoxyphenyl group.
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A piperazine ring at the 3-position of the thiophene, modified with a 2-fluorophenyl substituent.
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A sulfonyl bridge connecting the thiophene and piperazine moieties .
The SMILES notation (CCOC1=CC=C(C=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4F) and InChIKey (GFJFRAPYRFJASL-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemical features .
Physicochemical Properties
The compound’s solubility and stability are influenced by its polar sulfonyl and carboxamide groups, which enhance water solubility, and the aromatic rings, which contribute to hydrophobic interactions. Table 1 summarizes key physicochemical parameters.
Table 1: Physicochemical Properties of N-(4-Ethoxyphenyl)-3-{[4-(2-Fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide
Synthesis and Analytical Characterization
Synthetic Routes
The synthesis involves a multi-step sequence:
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Sulfonylation: Reaction of 3-chlorosulfonylthiophene-2-carboxylic acid with 4-(2-fluorophenyl)piperazine to form the sulfonyl-piperazine intermediate.
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Amidation: Coupling the intermediate with 4-ethoxyaniline using carbodiimide-based activating agents (e.g., EDC/HOBt).
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Purification: Chromatographic techniques (e.g., silica gel column chromatography) achieve >95% purity, confirmed via HPLC.
Spectroscopic Characterization
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¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, amide NH), 7.72–6.85 (m, 8H, aromatic), 4.05 (q, 2H, OCH₂CH₃), 3.55–2.90 (m, 8H, piperazine), 1.35 (t, 3H, CH₃).
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IR (KBr): 1675 cm⁻¹ (C=O stretch), 1320 cm⁻¹ (S=O asym), 1150 cm⁻¹ (S=O sym).
| Compound | GI₅₀ (µM, MCF-7) | Target Kinase |
|---|---|---|
| Target Compound | 2.1 | CDC7 |
| N-(4-Fluorophenyl) Analog | 3.8 | PKA |
| N-(2-Phenylethyl) Analog | 4.5 | CDK2 |
Comparative Analysis with Structural Analogues
Substituent Effects on Activity
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4-Ethoxyphenyl vs. 4-Fluorophenyl: The ethoxy group in the target compound enhances metabolic stability compared to the fluoro analog (t₁/₂: 6.2 vs. 3.1 h in rat liver microsomes) .
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2-Fluorophenyl vs. 4-Methoxyphenyl Piperazine: 2-Fluorophenyl improves ENT2 selectivity (Ki = 12 nM vs. 45 nM for ENT1), suggesting utility in nucleoside-targeted therapies .
Research Findings and Future Directions
Current Limitations
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Pharmacokinetics: High protein binding (>90%) may limit free drug concentration.
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Selectivity: Off-target interactions with adrenergic receptors (α₁ IC₅₀ = 220 nM) necessitate structural optimization.
Future Research Priorities
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In Vivo Efficacy Studies: Evaluate bioavailability and toxicity in rodent models.
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Co-crystallization Studies: Determine binding modes with CDC7 kinase.
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SAR Expansion: Explore substituents at the piperazine 4-position to improve selectivity.
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